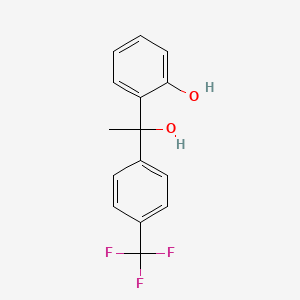
2-(1-Hydroxy-1-(4-(trifluoromethyl)phenyl)ethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Hydroxy-1-(4-(trifluoromethyl)phenyl)ethyl)phenol is an organic compound with the molecular formula C15H13F3O2. It features a trifluoromethyl group attached to a phenyl ring, which is further connected to a hydroxyethylphenol moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-1-(4-(trifluoromethyl)phenyl)ethyl)phenol typically involves the trifluoromethylation of phenolic compounds. One common method includes the use of sodium hydride as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out under an argon atmosphere at elevated temperatures, around 125°C, for 24 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also tailored to minimize costs and environmental impact.
化学反应分析
Types of Reactions
2-(1-Hydroxy-1-(4-(trifluoromethyl)phenyl)ethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.
科学研究应用
2-(1-Hydroxy-1-(4-(trifluoromethyl)phenyl)ethyl)phenol has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
作用机制
The mechanism of action of 2-(1-Hydroxy-1-(4-(trifluoromethyl)phenyl)ethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as anti-inflammatory or anticancer activity .
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the hydroxyethylphenol moiety.
Trifluoromethyl phenyl sulfone: Contains a trifluoromethyl group attached to a phenyl ring, similar to the target compound.
Uniqueness
2-(1-Hydroxy-1-(4-(trifluoromethyl)phenyl)ethyl)phenol is unique due to the combination of its trifluoromethyl group and hydroxyethylphenol moiety. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .
属性
分子式 |
C15H13F3O2 |
|---|---|
分子量 |
282.26 g/mol |
IUPAC 名称 |
2-[1-hydroxy-1-[4-(trifluoromethyl)phenyl]ethyl]phenol |
InChI |
InChI=1S/C15H13F3O2/c1-14(20,12-4-2-3-5-13(12)19)10-6-8-11(9-7-10)15(16,17)18/h2-9,19-20H,1H3 |
InChI 键 |
XDDNESZWNVAYEQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)(C2=CC=CC=C2O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















